molecular formula C16H22F2N2O3 B8099609 Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate

Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B8099609
M. Wt: 328.35 g/mol
InChI Key: ANHQHKVJIALXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with tert-butyl, aminophenoxy, and difluoromethyl groups, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Iodination: The starting material, 2-tert-butylaniline, undergoes iodination to introduce an iodine atom.

    Acetyl Protection: The amino group is protected using an acetyl group to prevent unwanted reactions.

    Coupling Reaction: The protected intermediate is then coupled with 4,4’-oxydiphenol to form the desired phenoxy linkage.

    Deacetylation: The acetyl protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • 4,4’-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether

Uniqueness

Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3/c1-15(2,3)23-14(21)20-9-8-13(16(17,18)10-20)22-12-6-4-11(19)5-7-12/h4-7,13H,8-10,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHQHKVJIALXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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